2-(4-Bromobenzylidene)cyclohexanone
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Overview
Description
2-(4-Bromobenzylidene)cyclohexanone is an organic compound with the molecular formula C13H13BrO It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a 4-bromobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromobenzylidene)cyclohexanone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of cyclohexanone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol solution under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming 2-(4-bromophenyl)cyclohexanone.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or other oxidized derivatives.
Reduction: Formation of 2-(4-bromophenyl)cyclohexanone.
Substitution: Formation of substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromobenzylidene)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzylidene)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzylidene)cyclohexanone
- 2-(4-Methylbenzylidene)cyclohexanone
- 2-(4-Methoxybenzylidene)cyclohexanone
Uniqueness
2-(4-Bromobenzylidene)cyclohexanone is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H13BrO |
---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
(2E)-2-[(4-bromophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H13BrO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-9H,1-4H2/b11-9+ |
InChI Key |
YUBREKBGODHJOS-PKNBQFBNSA-N |
Isomeric SMILES |
C1CCC(=O)/C(=C/C2=CC=C(C=C2)Br)/C1 |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=C(C=C2)Br)C1 |
Origin of Product |
United States |
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